molecular formula C19H21NO4 B6135395 6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B6135395
M. Wt: 327.4 g/mol
InChI Key: QXWQUHBXWVNFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound with a complex structure. It is commonly referred to as "AT-101" and has been the subject of extensive scientific research.

Mechanism of Action

AT-101's mechanism of action involves inhibition of the anti-apoptotic protein Bcl-2. This protein is overexpressed in many cancer cells, leading to resistance to chemotherapy and radiation therapy. By inhibiting Bcl-2, AT-101 can induce apoptosis in cancer cells and sensitize them to other treatments.
Biochemical and Physiological Effects:
AT-101 has been shown to have various biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. Additionally, AT-101 has been shown to cross the blood-brain barrier, indicating its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

AT-101 has several advantages for lab experiments, including its potency and specificity for Bcl-2 inhibition. However, it also has limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on AT-101. One area of interest is the development of more stable and soluble analogs of the compound. Additionally, further investigation into the neuroprotective effects of AT-101 could lead to new treatments for neurodegenerative diseases. Finally, clinical trials to evaluate the efficacy of AT-101 as an anticancer agent in humans are needed to determine its potential as a therapeutic option.

Synthesis Methods

AT-101 can be synthesized through a multi-step process involving the condensation of 1-acetylindole with 3,3,5,5-tetramethylcyclohexane-1,2-dione. This process involves the use of various reagents and solvents, and the final product is obtained through purification and crystallization.

Scientific Research Applications

AT-101 has been the subject of extensive scientific research due to its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been tested in various cancer models, including breast cancer, lung cancer, and leukemia. Additionally, AT-101 has been investigated for its potential as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-(1-acetylindol-3-yl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-11(21)20-10-13(12-8-6-7-9-14(12)20)15-18(2,3)16(22)19(4,5)17(23)24-15/h6-10,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQUHBXWVNFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3C(C(=O)C(C(=O)O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

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